molecular formula C6H6Br2N2 B8708252 5,6-Dibromo-2-methylpyridin-3-amine

5,6-Dibromo-2-methylpyridin-3-amine

Cat. No. B8708252
M. Wt: 265.93 g/mol
InChI Key: NQDCCZGOYDYWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461176B2

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (60 mg), the title compound was isolated as a white solid (51 mg, 56%). MS (ES): M/Z [M+H]=546. 1H NMR: (400 MHz, DMSO-d6): 1.68 (s, 3H), 5.15 (d, J=13.6 Hz, 1H), 5.16 (d, J=13.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.74 (s, 1H), 8.78 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (260 mg, 86%; MS (ES): M/Z [M+H]=360) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (280 mg). 1-(5,6-Dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (300 mg) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g). 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g, 75%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-5,6-dibromo-2-methylpyridine (1.5 g) and using toluene instead of chloroform. 3-Amino-5,6-dibromo-2-methylpyridine (2.53 g, 89%) was prepared by bromination of 3-amino-5-bromo-2-methylpyridine (2 g, described in Example 182) with N-bromosuccinimide (2.1 g) in acetonitrile (80 mL) at 50° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
280 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.18 g
Type
reactant
Reaction Step Six
Quantity
1.5 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Br:15])=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.Cl[CH2:17]C(=O)C.C(=O)([O-])[O-].[K+].[K+].[Br:27][C:28]1[N:33]=[C:32]2[CH:34]=[N:35][NH:36][C:31]2=[CH:30][C:29]=1[Br:37].[NH2:38][C:39]1[C:40]([CH3:47])=[N:41][C:42]([Br:46])=[C:43]([Br:45])[CH:44]=1.NC1C(C)=NC=C(Br)C=1.BrN1C(=O)CCC1=O>C(#N)C.C1(C)C=CC=CC=1>[NH2:7][C:6]([CH3:17])([CH2:5][N:35]1[CH:34]=[C:32]2[N:33]=[C:28]([Br:27])[C:29]([Br:37])=[CH:30][C:31]2=[N:36]1)[C:8]#[N:9].[Br:1][C:2]1[C:3]([Br:15])=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.[Br:1][C:2]1[N:7]=[C:6]2[CH:8]=[N:9][NH:10][C:5]2=[CH:4][C:3]=1[Br:15].[NH2:38][C:39]1[C:40]([CH3:47])=[N:41][C:42]([Br:46])=[C:43]([Br:45])[CH:44]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)C
Name
Quantity
2.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
280 mg
Type
reactant
Smiles
BrC=1C(=CC=2C(N1)=CN(N2)CC(C)=O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
1.18 g
Type
reactant
Smiles
BrC1=C(C=C2C(=N1)C=NN2)Br
Step Seven
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C(=NC(=C(C1)Br)Br)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(N=C(C(=C2)Br)Br)=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 86%
Name
Type
product
Smiles
BrC=1C(=CC=2C(N1)=CN(N2)CC(C)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
Name
Type
product
Smiles
BrC1=C(C=C2C(=N1)C=NN2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
NC=1C(=NC(=C(C1)Br)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08461176B2

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (60 mg), the title compound was isolated as a white solid (51 mg, 56%). MS (ES): M/Z [M+H]=546. 1H NMR: (400 MHz, DMSO-d6): 1.68 (s, 3H), 5.15 (d, J=13.6 Hz, 1H), 5.16 (d, J=13.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.74 (s, 1H), 8.78 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (260 mg, 86%; MS (ES): M/Z [M+H]=360) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (280 mg). 1-(5,6-Dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (300 mg) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g). 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g, 75%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-5,6-dibromo-2-methylpyridine (1.5 g) and using toluene instead of chloroform. 3-Amino-5,6-dibromo-2-methylpyridine (2.53 g, 89%) was prepared by bromination of 3-amino-5-bromo-2-methylpyridine (2 g, described in Example 182) with N-bromosuccinimide (2.1 g) in acetonitrile (80 mL) at 50° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
280 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.18 g
Type
reactant
Reaction Step Six
Quantity
1.5 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Br:15])=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.Cl[CH2:17]C(=O)C.C(=O)([O-])[O-].[K+].[K+].[Br:27][C:28]1[N:33]=[C:32]2[CH:34]=[N:35][NH:36][C:31]2=[CH:30][C:29]=1[Br:37].[NH2:38][C:39]1[C:40]([CH3:47])=[N:41][C:42]([Br:46])=[C:43]([Br:45])[CH:44]=1.NC1C(C)=NC=C(Br)C=1.BrN1C(=O)CCC1=O>C(#N)C.C1(C)C=CC=CC=1>[NH2:7][C:6]([CH3:17])([CH2:5][N:35]1[CH:34]=[C:32]2[N:33]=[C:28]([Br:27])[C:29]([Br:37])=[CH:30][C:31]2=[N:36]1)[C:8]#[N:9].[Br:1][C:2]1[C:3]([Br:15])=[CH:4][C:5]2[C:6](=[CH:8][N:9]([CH2:11][C:12](=[O:14])[CH3:13])[N:10]=2)[N:7]=1.[Br:1][C:2]1[N:7]=[C:6]2[CH:8]=[N:9][NH:10][C:5]2=[CH:4][C:3]=1[Br:15].[NH2:38][C:39]1[C:40]([CH3:47])=[N:41][C:42]([Br:46])=[C:43]([Br:45])[CH:44]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)C
Name
Quantity
2.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
280 mg
Type
reactant
Smiles
BrC=1C(=CC=2C(N1)=CN(N2)CC(C)=O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
1.18 g
Type
reactant
Smiles
BrC1=C(C=C2C(=N1)C=NN2)Br
Step Seven
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C(=NC(=C(C1)Br)Br)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(N=C(C(=C2)Br)Br)=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 86%
Name
Type
product
Smiles
BrC=1C(=CC=2C(N1)=CN(N2)CC(C)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
Name
Type
product
Smiles
BrC1=C(C=C2C(=N1)C=NN2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
NC=1C(=NC(=C(C1)Br)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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